Welcome to the BenchChem Online Store!
molecular formula C7H9BrN2O B8804589 5-Bromo-3-methoxybenzene-1,2-diamine

5-Bromo-3-methoxybenzene-1,2-diamine

Cat. No. B8804589
M. Wt: 217.06 g/mol
InChI Key: ISYHXSPNERTWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030497B2

Procedure details

A solution of 2.0 g (8.1 mmol) 4-Bromo-2-methoxy-6-nitro-phenylamine [Zhou, Q-T., et al. Huaxue Xuebao 1980, 38(5), 507-10] in 50 ml methanol/water (2:1) is hydrogenated in the presence of 200 mg Pt/C (Engelhard 4709) at normal pressure for 3 h. Then the catalyst is filtered off and the filtrate is concentrated in vacuo to afford 1.5 g of the title compound as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([NH2:11])=[C:4]([O:12][CH3:13])[CH:3]=1>CO.O.[Pt]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:11])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO.O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)N)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.